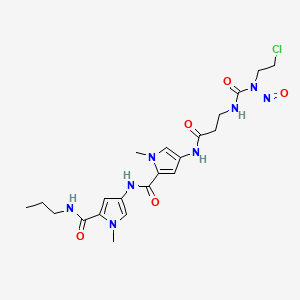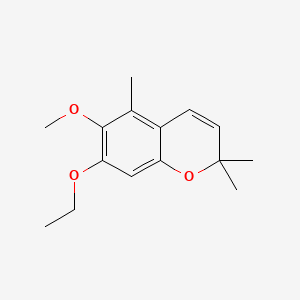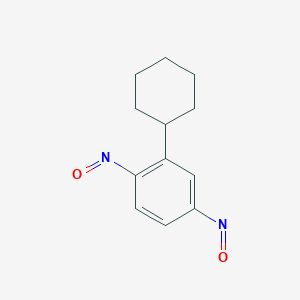![molecular formula C12H8N2O3 B14287310 Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 114333-43-6](/img/structure/B14287310.png)
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of phenols and oxadiazoles. This compound features a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-furanyl hydrazine with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:
Phenol, 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-: Similar structure but with a thiophene ring instead of a furan ring.
Phenol, 2-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-: Contains a pyridine ring instead of a furan ring.
Phenol, 2-[5-(2-benzyl)-1,3,4-oxadiazol-2-yl]-: Features a benzyl group instead of a furan ring .
The uniqueness of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
| 114333-43-6 | |
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C12H8N2O3/c15-9-5-2-1-4-8(9)11-13-14-12(17-11)10-6-3-7-16-10/h1-7,15H |
InChI-Schlüssel |
BQAHLVUMITYRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/no-structure.png)



![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
